molecular formula C10H7Cl3N2O2S B5588467 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole

4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole

Cat. No. B5588467
M. Wt: 325.6 g/mol
InChI Key: WDJXTMAOAUIMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole often involves innovative strategies to incorporate functional groups and achieve specific molecular architectures. For instance, diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride have been reported for their efficiency in converting primary amines into azides and methylene substrates into diazo compounds, which can be foundational for synthesizing structurally related imidazole derivatives (Goddard-Borger & Stick, 2007). Such methodologies underscore the versatile approaches in synthesizing imidazole-based compounds.

Molecular Structure Analysis

Imidazole derivatives exhibit diverse molecular structures, crucial for their potential applications. The crystal structure and molecular packing of imidazole derivatives, such as bisphenol analogs, reveal intricate details like hydrogen bonding and π-π interactions, offering insights into the molecular structure of related compounds (Nath & Baruah, 2012). These structural analyses are pivotal for understanding the chemical reactivity and interaction capabilities of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole.

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives is influenced by their molecular structure. For example, the substitution patterns on the imidazole ring and the nature of substituents significantly affect their reactions. Studies on bioisosteric replacements and the synthesis of novel compounds highlight the versatility and reactivity of imidazole compounds, paving the way for understanding the chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as phase transition, density, viscosity, and surface tension, are affected by the structural variations in the imidazole cation and the type of anion present. Research on a series of 1-alkyl(aralkyl)-3-methylimidazolium salts demonstrates how these structural variations influence the physical properties of the ionic liquids, offering insights into the behavior of similar compounds under different conditions (Dzyuba & Bartsch, 2002).

Chemical Properties Analysis

The chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole can be explored through its reactions and the resulting products. For example, the study of Brønsted acidic ionic liquids as catalysts and solvents illustrates the catalytic efficiency and recyclability in synthesizing N-sulfonyl imines, shedding light on the compound's potential chemical behavior and applications (Zolfigol et al., 2010).

Scientific Research Applications

New Diazotransfer Reagents

The synthesis of imidazole-1-sulfonyl azide hydrochloride as a new diazotransfer reagent showcases a significant advancement in the field of chemistry. This reagent competes with triflyl azide in converting primary amines into azides and activated methylene substrates into diazo compounds. Its advantages include being prepared from inexpensive materials, shelf stability, and being crystalline, which facilitates large-scale applications in synthetic chemistry (Goddard-Borger & Stick, 2007).

Synthesis of Potent Antagonists

The synthesis and labeling of potent lymphocyte function-associated antigen-1 antagonists with stable isotopes and carbon-14 for drug metabolism and pharmacokinetic studies represent another application. This process highlights the compound's relevance in developing therapies targeting immune responses (Latli et al., 2011).

Oxidative Degradation Studies

Research into sulconazole's oxidative degradation by peracetic acid and hydrogen peroxide provides insights into the stability of sulfur-containing drugs. These studies are crucial for understanding the chemical stability and shelf life of pharmaceuticals (Chen, Kenley & Winterle, 1991).

Ionic Liquids from Imidazole Derivatives

The development of room temperature ionic liquids (RTILs) through direct methylation or trifluoroethylation of imidazole and pyridine derivatives illustrates the utility of imidazole compounds in creating new solvent systems. These RTILs have potential applications across various industries, including pharmaceuticals and green chemistry (Zhang, Martin & Desmarteau, 2003).

Anion Host Materials

Imidazole-based bisphenol and its salts with various acids have been structurally characterized, showing potential as versatile hosts for anions. This research contributes to the development of new materials for ion exchange, catalysis, or sensing applications (Nath & Baruah, 2012).

Novel Chemotherapy Against Tropical Diseases

Investigations into metal complexes with imidazole derivatives for chemotherapy against tropical diseases highlight the therapeutic potential of these compounds. This area of research opens pathways for developing new treatments targeting diseases that are prevalent in tropical regions (Navarro et al., 2000).

properties

IUPAC Name

4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O2S/c1-6-4-15(5-14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXTMAOAUIMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole

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